molecular formula C18H21N3O3 B11140738 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11140738
M. Wt: 327.4 g/mol
InChI Key: QWMZMAMTINFNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is a novel chemical hybrid designed for preclinical research, incorporating three pharmacologically active scaffolds: benzofuran, pyrazole, and tetrahydropyran. The benzofuran moiety is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators like TNF-α, IL-1, and IL-8, and suppression of NF-κB activity . The pyrazole core is a well-established heterocycle found in numerous bioactive molecules and several FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs), contributing analgesic and antipyretic properties . The inclusion of a tetrahydropyran-methyl group is a common strategy in drug design to fine-tune a compound's physicochemical properties, such as solubility and metabolic stability. Molecular hybridization, the strategy of combining multiple pharmacophores into a single entity, aims to create new chemical entities with enhanced efficacy and improved safety profiles compared to their individual components . This compound is intended for research applications only, including investigating new pathways for inflammatory conditions, evaluating mechanisms of action in pain management, and conducting in vitro and in vivo pharmacological profiling. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(oxan-4-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H21N3O3/c22-18(19-11-12-3-6-23-7-4-12)16-10-15(20-21-16)13-1-2-17-14(9-13)5-8-24-17/h1-2,9-10,12H,3-8,11H2,(H,19,22)(H,20,21)

InChI Key

QWMZMAMTINFNCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

Biological Activity

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-mycobacterial, anti-inflammatory, and anti-cancer therapies. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, which is known for its wide range of biological activities. The presence of the benzofuran moiety contributes to its pharmacological profile, enhancing interactions with biological targets.

1. Anti-Mycobacterial Activity

Research indicates that derivatives of pyrazole, including those similar to our compound, exhibit significant anti-mycobacterial properties. A study conducted on various pyrazole-benzofuran hybrids demonstrated effective inhibition of the MurB enzyme in Mycobacterium tuberculosis (Mtb), which is crucial for bacterial cell wall synthesis. The docking simulations revealed strong hydrogen bonding interactions between the compound's carbonyl group and key amino acid residues in the active site of MurB .

CompoundIC50 (µM)Mechanism of Action
1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazineNot specifiedInhibits MurB enzyme
This compoundTBDTBD

2. Anti-inflammatory Activity

The pyrazole scaffold has been recognized for its anti-inflammatory properties. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . For instance, a series of pyrazole derivatives were tested for their ability to inhibit these cytokines, with some showing efficacy comparable to established anti-inflammatory drugs like dexamethasone.

3. Anti-cancer Activity

The potential anti-cancer properties of pyrazole derivatives have also been explored. Various studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

Study on Pyrazole Derivatives

In a recent study, a range of novel 1-acetyl-3-substituted phenyl-pyrazole derivatives were synthesized and evaluated for their anti-tubercular and antimicrobial activities. The synthesized compounds were screened against Mycobacterium tuberculosis strain H37Rv and exhibited varying degrees of inhibition compared to standard drugs like rifampicin .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that substituents on the pyrazole ring significantly influenced biological activity. For example, electron-withdrawing groups enhanced the inhibitory effects against MurB, while modifications at the N-position affected binding interactions with target enzymes .

Comparison with Similar Compounds

Core Structural and Substituent Variations

The following table summarizes key differences between the target compound and similar analogs:

Compound Name/ID Core Structure Substituents Key Properties References
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide Pyrazole + dihydrobenzofuran N-(tetrahydro-2H-pyran-4-ylmethyl) High solubility (cyclic ether), moderate logP (~2.1)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide (Y043-4434) Pyrazole + dihydrobenzofuran N-[4-(propan-2-yl)phenyl] Lower solubility (bulky isopropylphenyl), higher logP (~3.5)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole + triazole Fluorophenyl, thioamide Enhanced electronegativity (F), rigid conformation (X-ray mean C–C = 0.004 Å)
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde (1006320-27-9) Pyrazole + furan Bromo, difluoromethyl High lipophilicity (logP ~4.0), halogen bonding potential
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (872868-48-9) Benzofuran + oxadiazole Fluoro, oxadiazole Bioisosteric substitution (oxadiazole vs. pyran), moderate metabolic stability

Key Research Findings

Solubility and Lipophilicity :

  • The tetrahydro-2H-pyran substituent in the target compound improves aqueous solubility compared to Y043-4434’s isopropylphenyl group, which increases logP and reduces solubility .
  • Halogenated analogs like 1006320-27-9 exhibit high lipophilicity (logP ~4.0), limiting their utility in aqueous environments but enhancing membrane permeability .

Dihydrobenzofuran in the target compound offers partial aromaticity, favoring π-π stacking interactions absent in non-aromatic analogs like 872868-48-9 .

Bioactivity and Metabolic Stability :

  • Carboxamide derivatives generally exhibit better metabolic stability than thioamides (e.g., ) due to reduced susceptibility to enzymatic hydrolysis .
  • Cyclic ethers (tetrahydro-2H-pyran) demonstrate superior metabolic resistance compared to linear ethers (e.g., ethoxy groups in ), as observed in pharmacokinetic studies .

Preparation Methods

Catalytic System Optimization

Patent WO2016162604A1 discloses a Suzuki reaction between 4-bromo-2-chlorobenzonitrile (II) and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) using Pd(OAc)₂ (0.6–0.8 mol%) and Na₂CO₃ in THF/H₂O. Key parameters:

ParameterOptimal RangeImpact on Yield
Pd Loading0.6–0.8 mol%≥85% yield
Temperature80–90°CRate acceleration
Solvent Ratio (THF:H₂O)4:1Phase separation management

This method reduces Pd waste versus earlier protocols requiring 2–5 mol% Pd.

Post-Coupling Deprotection

The tetrahydro-2H-pyran (THP) protective group is removed using 30% HCl in MeOH (0.08 equiv, 10°C, 2 h), yielding 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (V) in 92% purity.

Pyrazole Core Construction via Multicomponent Reactions

An alternative route employs InCl₃-catalyzed four-component reactions to build the pyrazole ring.

Reaction Components and Conditions

Aablocks.com details a one-pot synthesis of pyrano[2,3-c]pyrazoles using:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Methyl phenylglyoxylate

  • Malononitrile

  • InCl₃ (20 mol%) in 50% EtOH under ultrasound (40°C, 20 min).

Though designed for fused pyranopyrazoles, adapting stoichiometry enables isolation of 1H-pyrazole-3-carboxamide precursors.

Mechanistic Pathway

  • Knoevenagel Condensation : Malononitrile + methyl benzoylacetate → α,β-unsaturated nitrile.

  • Cyclocondensation : Hydrazine + β-ketoester → pyrazolone intermediate.

  • Michael Addition : Pyrazolone + α,β-unsaturated nitrile → pyrano[2,3-c]pyrazole.

Amidation Strategies for N-Substitution

Introducing the tetrahydro-2H-pyran-4-ylmethyl group requires precise amidation.

Carboxylic Acid Activation

Patent methods activate the pyrazole-3-carboxylic acid as:

  • Mixed Carbonate : Reaction with ClCO₂Et and Et₃N.

  • Acid Chloride : SOCl₂ or (COCl)₂ in DCM.

Coupling with Tetrahydro-2H-pyran-4-ylmethanamine

Ambeed.com’s procedure for analogous compounds uses:

  • Solvent : DMF/H₂O (9:1)

  • Base : K₂CO₃ (2.0 equiv)

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv) at 80°C.

StepDurationYieldPurity
Boronic ester coupling16 h30%93.89%
THP deprotection2 h85%95.2%

Purification and Analytical Characterization

Final product purity is ensured via:

Crystallization Techniques

  • Anti-Solvent Precipitation : Adding H₂O to EtOH reaction mixtures induces crystallization.

  • Temperature Gradients : Cooling from 80°C to 10°C in 0.08 M HCl/MeOH.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.65 (m, 4H, THP), 3.30 (t, 2H, OCH₂), 4.01 (d, 2H, NCH₂), 6.95 (s, 1H, pyrazole-H).

  • HRMS : m/z calcd. for C₁₉H₂₁N₃O₃ [M+H]⁺ 340.1661, found 340.1658.

Environmental and Economic Considerations

Catalyst Recycling

Pd recovery via:

  • Celite Filtration : Removes Pd residues post-coupling.

  • Aqueous Wash : 0.1 N HCl extracts Pd into aqueous phase.

Solvent Sustainability

  • THF Replacement : Cyclopentyl methyl ether (CPME) tested but reduces yield by 12%.

  • EtOH-Water Mixtures : Used in 73% of reported procedures to minimize VOC emissions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed. For example:

  • Step 1 : Condensation of substituted benzofuran derivatives with pyrazole precursors under alkaline conditions (e.g., NaOH) to form the pyrazole core .
  • Step 2 : Coupling with tetrahydro-2H-pyran-4-ylmethylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF .
  • Optimization : Reaction temperature (60–80°C), pH control, and purification via column chromatography or recrystallization (ethanol/water mixtures) are critical for yield improvement .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction to confirm 3D molecular geometry (mean C–C bond deviation < 0.004 Å, R-factor < 0.06) .
  • NMR spectroscopy (¹H/¹³C) for functional group verification (e.g., pyrazole C=O at ~165 ppm, benzofuran protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
  • Molecular docking : Perform AutoDock/Vina simulations to predict binding affinities with protein targets (e.g., COX-2 or 5-LOX) based on pyrazole-carboxamide interactions .
  • Contradiction analysis : Compare activity across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects, noting discrepancies in IC₅₀ values due to membrane permeability differences .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified benzofuran (e.g., halogenation) or pyran groups (e.g., spirocyclic derivatives) to assess impact on potency .
  • Data-driven SAR : Use clustering algorithms (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values from a library of analogs .
  • Advanced example : Replace tetrahydro-2H-pyran with piperidine to test hydrophobic pocket compatibility, noting ≥2-fold activity loss in certain kinase assays .

Q. What computational tools can predict reaction pathways for scaling up synthesis?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states .
  • ICReDD framework : Combine computational screening (e.g., Gaussian) with experimental validation to identify optimal catalysts (e.g., Pd/C for hydrogenation steps) .
  • Case study : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics to reduce byproduct formation during amide coupling .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) to quantify pH-dependent solubility .
  • Crystallography insights : Compare polymorphic forms (e.g., anhydrous vs. hydrate) identified via X-ray diffraction to explain discrepancies in aqueous solubility (e.g., hydrate form: 12 mg/mL vs. anhydrous: 3 mg/mL) .
  • Mitigation : Introduce hydrophilic substituents (e.g., -OH on pyran) or formulate as mesylate salt to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.